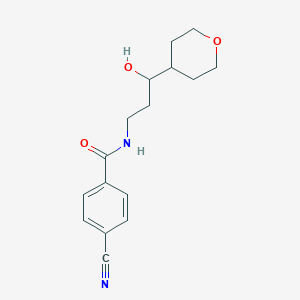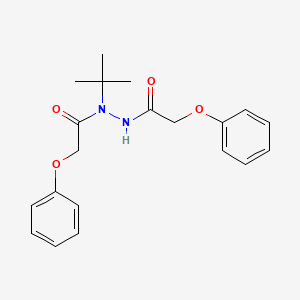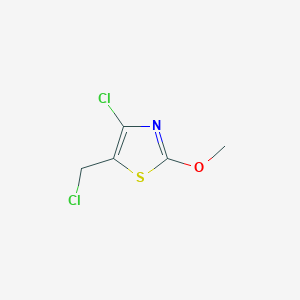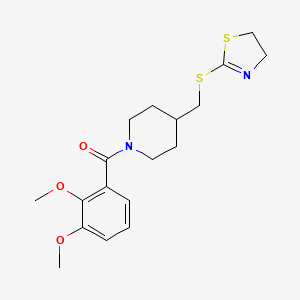
4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide” is a complex organic compound. It contains a cyano group (-CN), a benzamide moiety, and a tetrahydropyran ring. The compound is likely to be a derivative of polysubstituted 2-amino-4H-pyran-3-carbonitrile . These compounds are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . In a typical procedure, the reactants are mixed and stirred at low temperatures, and the progress of the reaction is monitored using techniques like TLC .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tetrahydropyran ring provides a cyclic structure, while the benzamide and cyano groups contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the cyano group can participate in nucleophilic substitution reactions, and the benzamide moiety can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, tetrahydro-4H-pyran-4-one, a related compound, is a liquid with a refractive index of 1.452, a boiling point of 166-166.5 °C, and a density of 1.084 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide and related compounds have been investigated for their roles in chemical synthesis, particularly in catalysis. For instance, an efficient method for synthesizing a CCR5 antagonist involved the use of a compound structurally similar to this compound, highlighting the compound's potential in medicinal chemistry and drug development (Ikemoto et al., 2005).
Biological Activity and Pharmacology
Research has also explored the biological activity of compounds related to this compound, particularly in the context of pharmacological applications. For example, a study on the selective positive allosteric modulation of the metabotropic glutamate receptor subtype 5 (mGluR5) by a similar compound suggested potential antipsychotic-like effects in rat behavioral models, which could have implications for the development of new treatments for psychiatric disorders (Kinney et al., 2005).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, the reactivity of compounds structurally related to this compound has been harnessed for the development of new materials. A study demonstrated the use of phloretic acid, a phenolic compound with similarities to this compound, for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, leading to the synthesis of almost 100% bio-based benzoxazine end-capped molecules with potential applications in a wide range of fields (Trejo-Machin et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with a variety of biological targets, suggesting a potential for diverse interactions .
Mode of Action
It’s known that the compound can be used as a key intermediate for subsequent transformations .
Biochemical Pathways
Similar compounds have been shown to have a wide range of pharmacological properties .
Pharmacokinetics
These include a relatively low molecular weight (435.472 Da), a moderate number of hydrogen bond acceptors (8) and donors (2), and a relatively low LogP value (1.06), which suggests it may have a good balance of hydrophilic and lipophilic properties .
Result of Action
Similar compounds have been shown to have a wide range of biological activities .
Action Environment
Similar compounds have been shown to be stable under a variety of conditions .
Propiedades
IUPAC Name |
4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-11-12-1-3-14(4-2-12)16(20)18-8-5-15(19)13-6-9-21-10-7-13/h1-4,13,15,19H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMIANDXZKTCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988423.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2988427.png)
![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)


![1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2988434.png)
![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)
![N-Methyl-N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2988439.png)
![7-Chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988440.png)

![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)
